REACTION_CXSMILES
|
OS(O)(=O)=O.[CH2:6]([OH:19])[CH2:7][C:8]#[C:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH:16]([OH:18])[CH3:17].[OH2:20]>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[O:18]=[C:16]([CH3:17])[CH2:15][CH2:14][CH2:13][C:12]#[C:11][CH2:10][C:9]#[C:8][CH2:7][C:6]([OH:20])=[O:19] |f:4.5.6.7|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -5°
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 20° over 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×150 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding 1.83 g (40% yield) of a highly unstable yellow oil
|
Name
|
|
Type
|
|
Smiles
|
O=C(CCCC#CCC#CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |